molecular formula C18H24O6S2 B12667752 3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid CAS No. 47486-75-9

3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid

Cat. No.: B12667752
CAS No.: 47486-75-9
M. Wt: 400.5 g/mol
InChI Key: UAVWWXVXXQGHGA-UHFFFAOYSA-N
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Description

3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid is a chemical compound with the molecular formula C18H24O6S2 and a molecular weight of 400.51 g/mol . It is known for its unique structure, which includes two tert-butyl groups and two sulfonic acid groups attached to a naphthalene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid typically involves the sulfonation of 3,7-di-tert-butylnaphthalene. The reaction conditions often include the use of sulfuric acid or oleum as the sulfonating agents . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid involves its interaction with molecular targets and pathways within biological systems. The sulfonic acid groups play a crucial role in these interactions, often forming strong ionic bonds with target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of tert-butyl and sulfonic acid groups, which impart distinct chemical properties and reactivity.

Properties

CAS No.

47486-75-9

Molecular Formula

C18H24O6S2

Molecular Weight

400.5 g/mol

IUPAC Name

3,7-ditert-butylnaphthalene-1,5-disulfonic acid

InChI

InChI=1S/C18H24O6S2/c1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24/h7-10H,1-6H3,(H,19,20,21)(H,22,23,24)

InChI Key

UAVWWXVXXQGHGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)O)C(C)(C)C)C(=C1)S(=O)(=O)O

Origin of Product

United States

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